Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9'-fluorene]
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Overview
Description
Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9’-fluorene] is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclic nonane ring fused with a fluorene moiety, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9’-fluorene] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9’-fluorene] can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9’-fluorene] is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior in various chemical environments.
Biology
In biological research, this compound may be used to study the interactions of spirocyclic structures with biological molecules. Its unique shape and functional groups can provide insights into molecular recognition and binding processes.
Medicine
While specific medical applications are not well-documented, compounds with similar structures have been investigated for their potential therapeutic properties. This includes their use as scaffolds for drug development and as probes for studying biological pathways.
Industry
In industry, Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9’-fluorene] may find applications in the development of advanced materials, such as polymers and coatings. Its unique structure can impart desirable properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9’-fluorene] involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to changes in their activity. The pathways involved may include signal transduction, metabolic processes, or structural modifications.
Comparison with Similar Compounds
Similar Compounds
6,7-Dioxabicyclo[3.2.2]nonane: A simpler bicyclic compound without the fluorene moiety.
Spiro[cyclopropane-1,2’-[6.7]diazabicyclo[3.2.2]non-6-ene]: Another spirocyclic compound with a different bicyclic structure.
Uniqueness
Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9’-fluorene] is unique due to the presence of both the spirocyclic nonane ring and the fluorene moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
82238-77-5 |
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Molecular Formula |
C19H18O2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9'-fluorene] |
InChI |
InChI=1S/C19H18O2/c1-3-7-16-14(5-1)15-6-2-4-8-17(15)19(16)12-11-13-9-10-18(19)21-20-13/h1-8,13,18H,9-12H2 |
InChI Key |
DWCVGUQZYUFKHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3(CCC1OO2)C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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